
1-(1-Cyclopropylprop-2-yn-1-yl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Cyclopropylprop-2-yn-1-yl)pyrrolidine is a chemical compound characterized by the presence of a cyclopropyl group attached to a prop-2-yn-1-yl chain, which is further connected to a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Cyclopropylprop-2-yn-1-yl)pyrrolidine typically involves the reaction of cyclopropylacetylene with pyrrolidine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where cyclopropylacetylene is reacted with a pyrrolidine derivative in the presence of a palladium catalyst and a suitable base. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.
化学反応の分析
Types of Reactions: 1-(1-Cyclopropylprop-2-yn-1-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the cyclopropyl group is substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Nucleophiles such as halides, amines, or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of cyclopropyl ketones or aldehydes.
Reduction: Formation of cyclopropyl alkenes or alkanes.
Substitution: Formation of substituted pyrrolidine derivatives.
科学的研究の応用
1-(1-Cyclopropylprop-2-yn-1-yl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(1-Cyclopropylprop-2-yn-1-yl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
類似化合物との比較
1-(1-Cyclopropylprop-2-yn-1-yl)piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
1-(1-Cyclopropylprop-2-yn-1-yl)morpholine:
Uniqueness: 1-(1-Cyclopropylprop-2-yn-1-yl)pyrrolidine is unique due to its combination of a cyclopropyl group, an alkyne chain, and a pyrrolidine ring. This unique structure provides distinct chemical reactivity and potential for diverse applications in research and industry.
特性
分子式 |
C10H15N |
|---|---|
分子量 |
149.23 g/mol |
IUPAC名 |
1-(1-cyclopropylprop-2-ynyl)pyrrolidine |
InChI |
InChI=1S/C10H15N/c1-2-10(9-5-6-9)11-7-3-4-8-11/h1,9-10H,3-8H2 |
InChIキー |
BMJQTADZZRLKDA-UHFFFAOYSA-N |
正規SMILES |
C#CC(C1CC1)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-butyl N-[2-(3-cyclopropyl-1,2-oxazol-5-yl)ethyl]carbamate](/img/structure/B15304781.png)

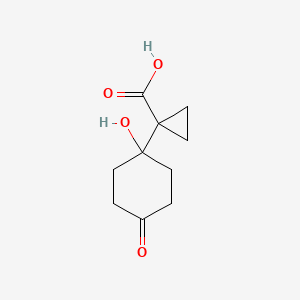
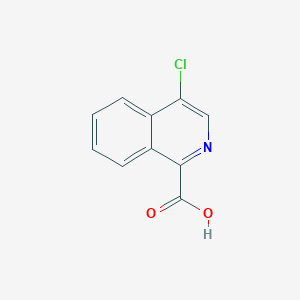

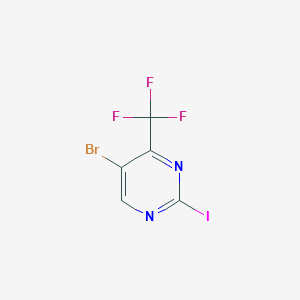

![2-({[(Tert-butoxy)carbonyl]amino}methyl)furo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15304832.png)
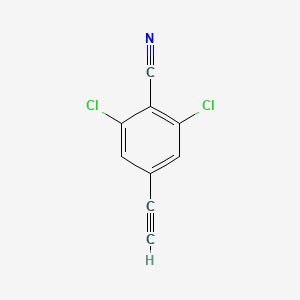
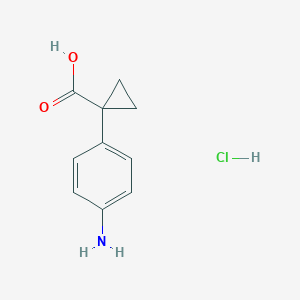
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{4-[2-(dimethylamino)ethoxy]phenyl}propanoic acid hydrochloride](/img/structure/B15304849.png)
